1H-Pyrazole-1-carboxamide
Overview
Description
1H-Pyrazole-1-carboxamidine, also known as Praxadine, is a heterocyclic compound and a pyrazole derivative . It forms the main core of various nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive drugs . It is widely used in drug synthesis studies .
Synthesis Analysis
1H-Pyrazole-1-carboxamidine can be synthesized by mixing equimolar amounts of pyrazole and cyanamide, followed by crystallization from the reaction mixture . It has been used as a substrate for guanylation of amines . N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives have been prepared by heterocyclization of 1-cyanophenyl acetic acid hydrazide with isocyanates .Molecular Structure Analysis
Theoretical calculations of the protonation route of 1H-Pyrazole-1-carboxamidine showed that the cationic form present in the studied crystals is energetically privileged . The structure–activity relationship (SAR) analysis revealed increased potency of 1-aryl-1H-pyrazole-imidazoline derivatives with the Br, Cl, and methyl substituents in the para-position .Chemical Reactions Analysis
The guanylation mechanism proceeds with the cationic form of 1H-pyrazole-1-carboxamidine and the deprotonated form of the respective amine . A radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .Physical And Chemical Properties Analysis
1H-Pyrazole-1-carboxamidine is a powder solid with an off-white appearance and is odorless . It has a melting point range of 167 - 170 °C . It is commercially available as a hydrochloride and has very good solubility in water or DMF .Scientific Research Applications
Nematocidal and Fungicidal Applications
Pyrazole carboxamide derivatives have been studied for their agricultural applications. A study by Zhao et al. (2017) synthesized novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds, which displayed significant nematocidal activity against Meloidogyne incognita, although they had weak fungicidal properties (Zhao et al., 2017).
Tautomerism and Structural Analysis
Claramunt et al. (2005) investigated the tautomerism of 1H‐pyrazole‐3‐(N‐tert‐butyl)carboxamide, focusing on its structural behavior in both solid state and solution. This study contributed to the understanding of the molecular structure and properties of such compounds (Claramunt et al., 2005).
Anticancer Research
Lu et al. (2014) synthesized novel 1H-pyrazole-3-carboxamide derivatives and evaluated their antiproliferative effects on cancer cells. They also investigated the DNA-binding interactions of these compounds, providing insights into their potential mechanisms as antitumor agents (Lu et al., 2014).
Fungicide Development
Zhang et al. (2023) researched pyrazole carboxamides as succinate dehydrogenase inhibitors (SDHIs), identifying novel 1,5-disubstituted-1H-pyrazole-4-carboxamide derivatives with significant antifungal activities against various phytopathogenic fungi. This study suggests a novel approach for developing traditional SDHIs (Zhang et al., 2023).
Nitric Oxide Synthase Inhibition
Lee et al. (2000) prepared 1H-Pyrazole-1-carboxamidines as potential inhibitors of nitric oxide synthase isozymes. This research provided valuable insights into the development of selective inhibitors for different isozymes (Lee et al., 2000).
Enzyme Inhibition Studies
Şen et al. (2013) synthesized and evaluated novel pyrazole carboxamide derivatives for their inhibitory effects on human carbonic anhydrase enzymes. This research contributed to the understanding of potential antiglaucoma agents (Şen et al., 2013).
Synthesis and Modification
Ren et al. (2010) focused on the regioselective synthesis and base-catalyzed transacylation of substituted 1H‐Pyrazole‐4‐carboxamides. Their research contributes to the chemical synthesis and modification of these compounds (Ren et al., 2010).
Antimicrobial Activities
Sharshira and Hamada (2011) explored the antimicrobial activities of certain pyrazolyl-1-carboxamide derivatives. Their findings add to the knowledge of potential antimicrobial agents (Sharshira & Hamada, 2011).
Safety And Hazards
1H-Pyrazole-1-carboxamidine is considered hazardous. It is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may cause damage to organs through prolonged or repeated exposure . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .
Future Directions
The introduction of the electron-donating group was found to be more active than the electron-withdrawing group at the 4-position of the phenethyl group . This suggests that future research could focus on exploring the effects of different substituents on the phenethyl group of 1H-Pyrazole-1-carboxamidine.
properties
IUPAC Name |
pyrazole-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-4(8)7-3-1-2-6-7/h1-3H,(H2,5,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLHGMFTRAFHPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284284 | |
Record name | 1H-Pyrazole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20284284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole-1-carboxamide | |
CAS RN |
931-08-8 | |
Record name | 1H-Pyrazole-1-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=931-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carzolamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole-1-carboxamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36539 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrazole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20284284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARZOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PS88G4BF9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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